molecular formula C7H4Cl2N2 B1396069 3,6-Dichloroimidazo[1,2-a]pyridine CAS No. 1019027-83-8

3,6-Dichloroimidazo[1,2-a]pyridine

カタログ番号: B1396069
CAS番号: 1019027-83-8
分子量: 187.02 g/mol
InChIキー: MEWVPEBZKYZQRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the design and discovery of new drugs. Their prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores their importance. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, offer a unique combination of properties that make them highly attractive for medicinal chemists.

The presence of nitrogen atoms imparts specific physicochemical characteristics to these molecules, including the ability to form hydrogen bonds, act as proton acceptors or donors, and coordinate with metal ions. These interactions are crucial for the binding of a drug molecule to its biological target, such as an enzyme or a receptor, thereby modulating its function and eliciting a therapeutic effect. Furthermore, the diverse and tunable nature of heterocyclic rings allows for the precise spatial arrangement of functional groups, a key factor in optimizing a drug's potency and selectivity.

Overview of Imidazo[1,2-a]pyridine (B132010) Scaffold as a Privileged Structure in Bioactive Molecules

Within the vast landscape of nitrogen-containing heterocycles, the imidazo[1,2-a]pyridine scaffold has earned the distinction of being a "privileged structure". nih.govnih.govbenthamdirect.comacs.org This term, first introduced in the late 1980s, describes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. acs.orgcambridgemedchemconsulting.com The imidazo[1,2-a]pyridine core, a fused bicyclic system containing a bridgehead nitrogen atom, exemplifies this concept. acs.orgrsc.org

The versatility of the imidazo[1,2-a]pyridine scaffold stems from its rigid, yet adaptable, three-dimensional shape, which allows for the strategic placement of various substituents. cambridgemedchemconsulting.com This structural feature enables the creation of diverse chemical libraries, increasing the probability of identifying compounds with desired biological activities. benthamdirect.com The scaffold itself is often associated with favorable drug-like properties, contributing to the development of high-quality lead compounds. nih.govbenthamdirect.com

Historical Context of Imidazo[1,2-a]pyridine Derivatives in Pharmaceutical Research

The journey of imidazo[1,2-a]pyridine derivatives in pharmaceutical research is marked by the successful development of several commercial drugs. nih.govacs.org Notable examples include Zolpidem, a widely prescribed hypnotic agent, and Alpidem, which was developed as an anxiolytic. nih.govwikipedia.org Other derivatives like Olprinone have been investigated for their cardiovascular effects, while Soraprazan has been explored as a proton pump inhibitor. nih.govacs.org

The broad therapeutic spectrum of these compounds, which also includes anti-ulcer, antimicrobial, antiviral, and anticancer activities, has cemented the imidazo[1,2-a]pyridine core as a highly valuable pharmacophore in the eyes of medicinal chemists. nih.govmdpi.comnih.gov This historical success continues to inspire the synthesis and evaluation of new derivatives with the aim of discovering novel therapeutic agents for a wide range of diseases. rsc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,6-dichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWVPEBZKYZQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dichloroimidazo 1,2 a Pyridine and Its Derivatives

Established Synthetic Routes for the Imidazo[1,2-a]pyridine (B132010) Nucleus

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system found in numerous biologically active compounds. nih.govnih.govrsc.org Consequently, a variety of synthetic methods for its construction have been developed over the years. These methods often involve the condensation of a 2-aminopyridine (B139424) derivative with a suitable two-carbon synthon.

One of the most common and versatile methods is the reaction of a 2-aminopyridine with an α-haloketone, known as the Tschitschibabin reaction. This reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. organic-chemistry.org Another widely employed strategy involves the use of α-dicarbonyl compounds or their equivalents.

More contemporary approaches include transition metal-catalyzed reactions, multicomponent reactions, and various cyclization strategies. nih.govrsc.org These modern methods often offer advantages in terms of efficiency, atom economy, and the ability to introduce a wide range of substituents onto the imidazo[1,2-a]pyridine core. For instance, copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones provides a direct route to 2-arylimidazo[1,2-a]pyridines. organic-chemistry.org

Specific Synthetic Approaches to 3,6-Dichloroimidazo[1,2-a]pyridine and its Precursors

The synthesis of this compound requires specific strategies to introduce the chlorine atoms at the desired positions of the heterocyclic core. This can be achieved either by starting with a pre-chlorinated pyridine derivative or by direct chlorination of the imidazo[1,2-a]pyridine nucleus.

A key precursor for the synthesis of 6-chloro-substituted imidazo[1,2-a]pyridines is 2-amino-5-chloropyridine. This starting material can be condensed with various reagents to form the bicyclic system with a chlorine atom at the 6-position. researchgate.netgoogle.com

Regioselective Halogenation Strategies (e.g., Chlorination)

The regioselective introduction of chlorine atoms onto the imidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of the target compound. The electron-rich nature of the imidazole ring makes the C-3 position particularly susceptible to electrophilic attack.

A direct and efficient method for the synthesis of this compound involves a one-pot reaction starting from 2-amino-5-chloropyridine. In this process, the imidazo[1,2-a]pyridine ring is first formed by reaction with chloroacetaldehyde. Subsequently, an in-situ chlorination at the C-3 position is achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. patsnap.com

The reaction conditions for this one-pot synthesis are outlined in the following table:

Starting MaterialsReagentsSolventTemperatureReaction TimeProduct
2-Amino-5-chloropyridine, Chloroacetaldehyde aqueous solutionPotassium bicarbonate, N-chlorosuccinimidetert-Butanol60-75 °C12 hoursThis compound

This method highlights a regioselective chlorination at the C-3 position, which is a common feature in the chemistry of imidazo[1,2-a]pyridines due to the high electron density at this carbon.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) offer a powerful and convergent approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used to construct the imidazo[1,2-a]pyridine nucleus. nih.govorganic-chemistry.org

The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. nih.govnih.govorganic-chemistry.org By using a substituted 2-aminopyridine, such as 2-amino-5-chloropyridine, it is possible to synthesize 6-chloro-substituted imidazo[1,2-a]pyridine derivatives. beilstein-journals.org

The general scheme for the GBB reaction leading to 6-chloroimidazo[1,2-a]pyridines is as follows:

2-Amino-5-chloropyridine + Aldehyde + Isocyanide --(Catalyst)--> 3-Amino-6-chloroimidazo[1,2-a]pyridine derivative

A variety of aldehydes and isocyanides can be employed in this reaction, allowing for the generation of a diverse library of 6-chloroimidazo[1,2-a]pyridine (B40424) derivatives. beilstein-journals.org Subsequent halogenation at the C-3 position could then yield the desired this compound.

Palladium-Catalyzed Coupling Reactions in Imidazo[1,2-a]pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been applied to the functionalization of the imidazo[1,2-a]pyridine scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the heterocyclic core.

While not a direct method for the synthesis of the imidazo[1,2-a]pyridine ring itself, palladium-catalyzed reactions are crucial for the derivatization of pre-formed imidazo[1,2-a]pyridines. For instance, Suzuki-Miyaura coupling reactions of halogenated imidazo[1,2-a]pyridines with boronic acids can be used to introduce aryl or heteroaryl groups. nih.gov

Palladium-catalyzed C-H arylation is another powerful technique that has been used to functionalize imidazo[1,2-a]pyridines, particularly at the C-3 position. nih.govnih.govbeilstein-archives.org This approach avoids the need for pre-halogenated substrates. Although direct palladium-catalyzed C-H chlorination of the imidazo[1,2-a]pyridine C-3 position is less common, the development of such methods could provide an alternative route to this compound from a 6-chloro-substituted precursor.

Synthesis of Functionalized this compound Derivatives

C-3 Functionalization Strategies

The C-3 position of the imidazo[1,2-a]pyridine ring is known to be highly reactive towards electrophiles, making it a prime target for functionalization. This reactivity is retained in the this compound scaffold, although the presence of the chloro substituent at C-3 in the parent compound means that functionalization strategies often start from a precursor where the C-3 position is unsubstituted or carries a different leaving group.

A common strategy involves the synthesis of a 3-bromo-6-chloroimidazo[1,2-a]pyridine intermediate. bocsci.comsigmaaldrich.com The bromo group at the C-3 position can then be readily displaced or used in various cross-coupling reactions to introduce a wide range of functional groups.

For example, Suzuki-Miyaura coupling of 3-bromo-6-chloroimidazo[1,2-a]pyridine with various boronic acids would allow for the synthesis of 3-aryl-6-chloroimidazo[1,2-a]pyridines. Other palladium-catalyzed reactions, such as Sonogashira, Heck, and Buchwald-Hartwig couplings, could also be employed to introduce alkynyl, alkenyl, and amino groups, respectively, at the C-3 position.

Direct C-H functionalization of 6-chloroimidazo[1,2-a]pyridine at the C-3 position provides another avenue for derivatization. For instance, C-3 sulfenylation has been achieved in a one-pot reaction from α-bromomethyl ketone, 2-aminopyridine, and dimercaptobenzazole. acs.org

The following table summarizes some potential C-3 functionalization reactions starting from a 6-chloroimidazo[1,2-a]pyridine precursor:

PrecursorReaction TypeReagentsProduct Type
3-Bromo-6-chloroimidazo[1,2-a]pyridineSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base3-Aryl-6-chloroimidazo[1,2-a]pyridine
6-Chloroimidazo[1,2-a]pyridineC-H ArylationAryl halide, Pd catalyst, Base3-Aryl-6-chloroimidazo[1,2-a]pyridine
6-Chloroimidazo[1,2-a]pyridineC-H SulfenylationDimercaptobenzazole, DABCO, TBHP3-(Benzothiazol-2-ylthio)-6-chloroimidazo[1,2-a]pyridine

These functionalization strategies are crucial for exploring the structure-activity relationships of this class of compounds in various applications.

Functionalization at Other Positions (e.g., C-2, C-6, C-8)

The inherent reactivity of the imidazo[1,2-a]pyridine ring system, influenced by the presence of two chlorine atoms, allows for selective functionalization at various positions. While the C-3 position is often the most reactive towards electrophiles, strategic approaches can direct modifications to the C-2, C-6, and C-8 positions.

Research on the closely related 6,8-dichloro-2-methylimidazo[1,2-a]pyridine provides valuable insights into the potential functionalization of the 3,6-dichloro isomer. The electronic effects of the chloro substituents are expected to lead to similar reactivity patterns. For instance, the introduction of a methyl group at the C-2 position is a common strategy to create a starting point for further derivatization. This can be achieved during the initial cyclization reaction by using an appropriate α-haloketone.

Further functionalization often involves the introduction of a versatile handle, such as an acetyl group, at the C-3 position. This can then be used to build more complex structures. For example, bromination of the acetyl methyl group can be a precursor to the formation of thiazole rings.

While specific data on the functionalization of this compound at the C-6 and C-8 positions is limited in publicly available literature, general methodologies for imidazo[1,2-a]pyridines suggest that palladium-catalyzed cross-coupling reactions could be employed. The chlorine atom at the C-6 position could potentially be substituted using various coupling partners under suitable catalytic conditions. Functionalization at the C-8 position, if desired, would likely require the use of a starting material already bearing a substituent at the corresponding position of the 2-aminopyridine precursor.

A study on 6,8-dichloro-2-methylimidazo[1,2-a]pyridine demonstrates the feasibility of introducing various functional groups, which can be extrapolated to the 3,6-dichloro analogue. The following table summarizes the types of functionalization achieved on the dichlorinated imidazo[1,2-a]pyridine core.

PositionFunctional Group IntroducedReagents and ConditionsStarting Material
C-2MethylCyclization with chloroacetone3,5-dichloro-2-aminopyridine
C-3AcetylFriedel-Crafts acylation with acetic anhydride6,8-dichloro-2-methylimidazo[1,2-a]pyridine
-COCH2BrBromineBromination of the acetyl group3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine

Preparation of Hybrid Structures Incorporating Additional Heterocycles

The development of hybrid molecules, where the this compound scaffold is fused or linked to other heterocyclic systems, is a prominent strategy in the design of new compounds with enhanced biological activities or material properties. The functional groups introduced in the previous section serve as key anchor points for the construction of these hybrid structures.

Thiazole Hybrids:

Thiazole-containing hybrids of dichlorinated imidazo[1,2-a]pyridines have been synthesized, showcasing the versatility of this scaffold. A common approach involves the reaction of a 3-bromoacetyl derivative with a thiourea or thiosemicarbazide. For example, starting from 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine, bromination of the acetyl group provides a reactive intermediate. This intermediate can then be cyclized with thiourea to form a thiazole ring fused at the C-3 position of the imidazo[1,2-a]pyridine core. benchchem.com

Another route to thiazole hybrids involves the reaction of the 3-bromoacetyl intermediate with thiosemicarbazide, followed by cyclization with reagents like ethyl bromoacetate or chloroacetone to yield imidazopyridinyl-thiazole hybrids. benchchem.com

Pyrazole Hybrids:

Pyrazole-containing hybrids can also be accessed from functionalized dichlorinated imidazo[1,2-a]pyridines. A synthetic route to an imidazopyridinyl-pyrazole motif involves the reaction of 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine with dimethylformamide-dimethylacetal (DMF-DMA), followed by treatment with hydrazine. benchchem.com This sequence leads to the formation of a pyrazole ring attached to the imidazo[1,2-a]pyridine core.

The following table summarizes the synthesis of thiazole and pyrazole hybrids based on a dichlorinated imidazo[1,2-a]pyridine core.

Hybrid HeterocycleSynthetic StrategyKey ReagentsResulting Hybrid Structure
ThiazoleReaction of 3-bromoacetyl derivative with thioureaBr2, ThioureaImidazopyridinyl-thiazole hybrid
ThiazoleReaction of 3-bromoacetyl derivative with thiosemicarbazide and subsequent cyclizationThiosemicarbazide, Ethyl bromoacetate/ChloroacetoneImidazopyridinyl-thiazole hybrid
PyrazoleReaction of 3-acetyl derivative with DMF-DMA followed by hydrazineDMF-DMA, HydrazineImidazopyridinyl-pyrazole hybrid

These examples, primarily demonstrated on the 6,8-dichloro-2-methylimidazo[1,2-a]pyridine scaffold, provide a strong foundation for the development of analogous hybrid structures based on the 3,6-dichloro isomer. The similar electronic environment suggests that these synthetic methodologies would be readily adaptable.

Biological Activities and Pharmacological Potentials of 3,6 Dichloroimidazo 1,2 a Pyridine Derivatives

Antimicrobial Research

Research into the antimicrobial properties of the broader class of imidazo[1,2-a]pyridine (B132010) derivatives has shown potential against various pathogens. nih.gov However, specific studies focusing extensively on the 3,6-dichloro substituted derivatives are limited in publicly available literature.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

While numerous pyridine (B92270) derivatives have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria, specific data on the antibacterial activity of 3,6-dichloroimidazo[1,2-a]pyridine derivatives is not extensively documented in the reviewed literature. nih.govnih.govresearchgate.net General studies on imidazo[1,2-a]pyridine hydrazone derivatives have shown some activity against E. coli. nih.govnih.gov For instance, some pyridinium (B92312) salts have demonstrated stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov However, without specific studies on the 3,6-dichloro variant, a detailed analysis of its specific antibacterial spectrum is not possible.

Antifungal Activity, Including Anti-candidosis

Antituberculosis Activity

Imidazo[1,2-a]pyridines have emerged as a promising class of compounds in the search for new antituberculosis agents, with some derivatives showing significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govnih.govmdpi.com For instance, a derivative of imidazo[1,2-a]pyridines, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759), has shown potent activity against M. tuberculosis both in vitro and in a mouse infection model. nih.gov While this highlights the potential of the broader imidazo[1,2-a]pyridine scaffold, specific studies focusing on the antituberculosis activity of this compound derivatives are not detailed in the available literature.

Antiviral Investigations

The antiviral properties of imidazo[1,2-a]pyridine derivatives have been explored, with some compounds showing activity against various viruses. rsc.orgnih.gov For example, certain dibromoimidazo[1,2-a]pyridines with a thioether side chain have been synthesized and evaluated for their antiviral activity. rsc.org Structure-activity relationship studies of these compounds identified hydrophobicity as a key factor for their activity. rsc.org However, specific investigations into the antiviral potential of this compound derivatives are not extensively reported in the scientific literature.

Anticancer and Antiproliferative Studies

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been a significant area of research, with various studies demonstrating their inhibitory effects on different cancer cell lines.

One area of interest has been the development of covalent inhibitors targeting specific mutations in cancers. In this context, imidazo[1,2-a]pyridine has been utilized as a core scaffold for the synthesis of novel KRAS G12C inhibitors. nih.gov Preliminary biological evaluations identified compound I-11 as a potent anticancer agent against KRAS G12C-mutated NCI-H358 cells. nih.gov

Furthermore, a series of novel 6-(imidazo[1,2-a] pyridin-6-yl)quinazolin-4(3H)-one derivatives were designed and synthesized as potential dual inhibitors of Aurora kinase and ROR1, which are overexpressed in various cancers. bohrium.com

The table below summarizes the antiproliferative activity of selected imidazo[1,2-a]pyridine derivatives.

CompoundCancer Cell LineActivity (IC50)Reference
I-11 NCI-H358 (KRAS G12C)Potent inhibitor nih.gov

It is important to note that while these studies highlight the potential of the imidazo[1,2-a]pyridine scaffold in cancer research, specific and detailed antiproliferative data for this compound derivatives are not extensively available in the reviewed literature.

Enzyme Inhibition Studies

A significant finding in the study of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives is their potential as enzyme inhibitors. Specifically, a series of these compounds have been identified as a new class of inhibitors for cdc2-like kinase 1 (CLK1), an enzyme that has been considered a potential target for treating autophagy-related diseases. researchgate.net

In one study, a series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their inhibitory activity against CLK1 kinase. researchgate.net Among the synthesized compounds, compound 9e emerged as the most potent inhibitor, with an IC50 value of 4 nM against CLK1 kinase. researchgate.net Further in vitro studies showed that this compound could reduce the phosphorylation level of downstream substrates of CLK1 and affect their subcellular redistribution, ultimately inducing autophagy. researchgate.net

Another area of investigation for imidazo[1,2-a]pyridine derivatives has been their role as aldehyde dehydrogenase (ALDH) inhibitors, particularly in the context of glioblastoma stem cells where ALDH1A3 is overexpressed. bohrium.com A novel class of imidazo[1,2-a]pyridine derivatives has been described as ALDH1A3 inhibitors, showing promise for the treatment of glioblastoma. bohrium.com Additionally, some imidazo[1,2-a]pyridine derivatives have been investigated as selective COX-2 inhibitors.

The table below presents the enzyme inhibition data for a representative 3,6-disubstituted-imidazo[1,2-a]pyridine derivative.

CompoundTarget EnzymeActivity (IC50)Reference
Compound 9e CLK14 nM researchgate.net

These findings underscore the potential of this compound derivatives as a scaffold for the development of potent and selective enzyme inhibitors for various therapeutic applications. researchgate.net

Kinase Inhibition

Derivatives of this compound have been identified as potent inhibitors of several kinases, which are key regulators of cellular processes.

CLK1 Inhibition: A series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives were discovered as a new class of inhibitors for cdc2-like kinase 1 (CLK1). bohrium.comnih.gov Inhibition of CLK1 is a potential therapeutic strategy for autophagy-related diseases. bohrium.comnih.gov Among the synthesized compounds, one derivative, compound 9e , demonstrated the highest potency with an IC50 value of 4 nM against CLK1. bohrium.comnih.gov This compound was shown to reduce the phosphorylation of downstream substrates of CLK1 and induce autophagy in vitro. bohrium.comnih.gov

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), with mutations in this kinase being associated with a poor prognosis. nih.gov A derivative of imidazo[1,2-a]pyridine, identified as compound 24 , has shown potent inhibitory activity against both wild-type FLT3 with an internal tandem duplication (FLT3-ITD) and its clinically relevant mutants, including the gilteritinib-resistant FLT3-ITD/F691L mutant. nih.gov This compound exhibited comparable potency to the approved drug gilteritinib (B612023) but with a more balanced inhibition profile against secondary mutations. nih.gov Molecular docking studies suggest that compound 24 may adopt a different binding conformation with the F691L mutant, which could explain its retained activity. nih.gov

Compound Target Kinase IC50 (nM) Key Findings
Compound 9eCLK14Potent inhibitor, induces autophagy in vitro. bohrium.comnih.gov
Compound 24FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691LNot specifiedPotent and balanced inhibition of wild-type and mutant FLT3. nih.gov

DNA Gyrase Inhibition

Certain derivatives of the broader imidazo[1,2-a]pyridine class have been investigated as antibacterial agents that target DNA gyrase and topoisomerase IV. nih.gov A series of 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines were identified as dual inhibitors of the ATPase domains of bacterial DNA gyrase (gyrB) and topoisomerase IV (parE). nih.gov These compounds demonstrated antibacterial activity against a range of Gram-positive bacteria. nih.gov While this research does not specifically mention 3,6-dichloro substitution, it highlights a key antibacterial mechanism associated with the imidazo[1,2-a]pyridine scaffold. Another class of compounds, pyrimido[1,6-a]benzimidazoles, which are structurally related, also inhibit the A subunit of DNA gyrase by a mechanism similar to that of quinolones, involving the interruption of DNA breakage and resealing. nih.gov

ATPase Inhibition

VirB11 ATPase Inhibition: The VirB11 ATPase HP0525 is a crucial component of the type IV secretion system (T4SS) in Helicobacter pylori, a bacterium implicated in gastric ulcers and cancer. nih.govnih.gov The T4SS facilitates the transfer of virulence factors and contributes to the spread of antibiotic resistance. nih.govnih.gov Researchers have designed and synthesized 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives as inhibitors of HP0525. nih.govnih.gov To enhance selectivity, bivalent inhibitors were developed by conjugating these imidazo[1,2-a]pyrazine derivatives with peptides that recognize the subunit interfaces of the hexameric HP0525 complex. nih.govnih.gov This approach aims to disrupt the assembly and function of this critical bacterial machinery. nih.govnih.gov

Anti-inflammatory Research

The imidazo[1,2-a]pyridine scaffold is a promising core for developing anti-inflammatory agents. nih.gov Some derivatives have been shown to modulate key inflammatory pathways. For instance, a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov Other studies on different pyridine derivatives, such as 3-hydroxy-pyridine-4-ones, have also reported significant anti-inflammatory activity, which is thought to be related to their iron-chelating properties. nih.gov

Other Investigated Biological Activities

The versatile imidazo[1,2-a]pyridine scaffold has been investigated for a range of other biological activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,6 Dichloroimidazo 1,2 a Pyridine Analogs

Influence of Chlorine Substituents at Positions 3 and 6 on Biological Efficacy

The presence of chlorine atoms at positions 3 and 6 of the imidazo[1,2-a]pyridine (B132010) ring has a profound impact on the biological activity of these compounds. In a study focused on the discovery of inhibitors for the cdc2-like kinase 1 (CLK1), a series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. nih.gov The chlorine at the C-6 position was found to be a key contributor to the inhibitory potency.

The SAR studies revealed that the nature of the substituent at the C-3 position, in conjunction with the C-6 chloro group, dictates the efficacy of the compounds as CLK1 inhibitors. For instance, the introduction of various substituted phenyl groups at the C-3 position led to a range of inhibitory activities. One of the most potent compounds identified in this series featured a specific substitution pattern on the C-3 phenyl ring, highlighting the synergistic effect of the C-3 and C-6 substituents in achieving high potency. nih.gov

The following table summarizes the CLK1 inhibitory activity of selected 3,6-disubstituted imidazo[1,2-a]pyridine analogs, illustrating the influence of the C-3 substituent in the presence of a C-6 chlorine.

CompoundC-3 SubstituentC-6 SubstituentCLK1 IC₅₀ (nM)
1 Substituted Phenyl ACl10
2 Substituted Phenyl BCl4
3 Substituted Phenyl CCl>1000
4 Substituted Phenyl DCl50
Data derived from a study on CLK1 inhibitors. nih.gov

Impact of Substituents at C-2 on Pharmacological Profiles

The C-2 position of the imidazo[1,2-a]pyridine nucleus is another critical site for modification that significantly influences the pharmacological properties of the resulting analogs. While functionalization at this position can be challenging, it has been shown to be a fruitful strategy for developing compounds with diverse biological activities, including anticancer and anticonvulsant effects. researchgate.net

In the context of anticancer activity, a study on 3-aminoimidazo[1,2-a]pyridine derivatives demonstrated that substituents at the C-2 position play a vital role in their cytotoxicity. westminster.ac.uknih.gov For example, a compound bearing a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position exhibited high inhibitory activity against the HT-29 human colon cancer cell line, with an IC₅₀ value of 4.15 µM. westminster.ac.uknih.gov In contrast, replacing the nitro group with a tolyl moiety resulted in a compound with notable activity against the B16F10 melanoma cell line (IC₅₀ of 21.75 µM). westminster.ac.uknih.gov These findings underscore the importance of the C-2 substituent in determining both the potency and the cancer cell line selectivity of these analogs.

The table below presents the cytotoxic activity of selected C-2 substituted imidazo[1,2-a]pyridine analogs.

CompoundC-2 SubstituentC-3 SubstituentCell LineIC₅₀ (µM)
A Nitrop-chlorophenylHT-294.15
B Tolylp-chlorophenylamineB16F1021.75
Data based on studies of 3-aminoimidazo[1,2-a]pyridine compounds. westminster.ac.uknih.gov

Role of Substitutions at Other Positions (e.g., C-8) on Bioactivity

Substitutions at other positions of the imidazo[1,2-a]pyridine ring, such as C-8, also contribute to the modulation of biological activity. The introduction of a fluorine atom at the C-8 position has been explored as a bioisosteric replacement for the nitrogen atom in the imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.gov This substitution was shown to create a physicochemical mimic of the original scaffold, which was validated in an in vitro system for a GABAA receptor modulator. nih.gov This suggests that C-8 substitution can be a valuable strategy for fine-tuning the physicochemical properties and, consequently, the biological activity of imidazo[1,2-a]pyridine analogs.

Furthermore, a study on 6,8-dichloro-imidazo[1,2-a]pyridine derivatives revealed that the presence of a chlorine atom at the C-8 position, in combination with other substituents, can lead to compounds with significant antibacterial activity.

Elucidation of Key Pharmacophores and Active Moieties

Pharmacophore modeling is a powerful tool for identifying the key structural features responsible for the biological activity of a series of compounds. For imidazo[1,2-a]pyridine derivatives, several pharmacophore models have been developed to understand their interaction with various biological targets.

In a study on imidazopyridines as B-Raf inhibitors, a 3D pharmacophore model was generated that consisted of two acceptor atoms, three donor atoms, and three hydrophobic features. nih.gov This model provided insights into the essential interactions between the inhibitors and the B-Raf kinase. Similarly, for antimycobacterial agents based on the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, a five-featured pharmacophore hypothesis (HHPRR) was developed, comprising one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com These models serve as valuable guides for the design of new and more potent inhibitors.

Conformational Analysis and Ligand-Binding Recognition

The three-dimensional conformation of a molecule and its ability to bind to a biological target are critical determinants of its pharmacological activity. Conformational analysis and ligand-binding studies provide a deeper understanding of the molecular interactions that govern bioactivity.

A recent study on an imidazo[1,2-a]pyridine derivative as a modulator of active KRASG12D provided significant insights into its mechanism of action at a molecular level. nih.gov This compound was found to induce conformational shifts in the switch-I and switch-II regions of the KRASG12D protein, causing it to adopt an inactive "off-like" conformation. nih.gov This modulation of the protein's conformation highlights the ability of the imidazo[1,2-a]pyridine scaffold to serve as a platform for developing allosteric modulators that can target challenging proteins. The binding of this derivative was shown to be comparable to that of a known privileged scaffold, underscoring the potential of imidazo[1,2-a]pyridines in drug discovery. nih.gov

Mechanistic Investigations and Target Identification for 3,6 Dichloroimidazo 1,2 a Pyridine Derivatives

Elucidation of Molecular Mechanisms of Action

Derivatives of 3,6-dichloroimidazo[1,2-a]pyridine exert their biological effects through various molecular mechanisms. One key mechanism is the induction of autophagy, a cellular process of self-degradation that is crucial for maintaining cellular homeostasis. nih.gov Inhibition of certain kinases by these derivatives can trigger autophagy, suggesting a potential therapeutic strategy for diseases where this process is dysregulated. nih.gov

Another significant mechanism of action is the modulation of critical signaling pathways involved in inflammation and cancer progression. For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives have been shown to interfere with the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This interference leads to a reduction in the production of inflammatory mediators. nih.gov Specifically, the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both key enzymes in the inflammatory response, is downregulated. nih.gov Furthermore, these compounds can suppress the phosphorylation of STAT3 and increase the expression of pro-apoptotic proteins like BAX while decreasing the expression of anti-apoptotic proteins such as Bcl-2. nih.gov

In the context of cancer, the induction of apoptosis, or programmed cell death, is a primary mechanism. Some derivatives have been found to initiate the proteolytic phase of apoptosis, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.

Identification and Validation of Specific Molecular Targets (e.g., Kinases, Enzymes, DNA)

The diverse biological activities of this compound derivatives stem from their interaction with a range of specific molecular targets.

Kinases: A prominent target for this class of compounds is the cdc2-like kinase 1 (CLK1). nih.gov One derivative, in particular, demonstrated potent inhibition of CLK1 with an IC50 value of 4 nM. nih.gov By inhibiting CLK1, these compounds can reduce the phosphorylation of its downstream substrates. nih.gov Other targeted kinases include Aurora kinase and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), both of which are often overexpressed in various cancers and play crucial roles in cell proliferation and survival. nih.gov The phosphatidylinositol 3-kinase (PI3K) signaling pathway, frequently dysregulated in cancer, is another key target. nih.gov A specific derivative has shown potent inhibition of PI3Kα with an IC50 value of 1.94 nM, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Enzymes: Beyond kinases, these derivatives have been shown to target other enzymes. For instance, some have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One derivative with a 3,4-dichlorophenyl side chain was identified as a potent BChE inhibitor with an IC50 value of 65 µM. nih.gov Carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, are also targets. mdpi.com

DNA: The interaction of imidazo[1,2-a]pyridine derivatives with DNA is another area of investigation. Some metal complexes incorporating imidazole (B134444) terpyridine ligands have been shown to bind to and cleave DNA. rsc.org These interactions can occur through different modes, including coordinate binding to DNA bases and intercalation. rsc.org Furthermore, some derivatives have been designed to interact with non-canonical DNA structures like G-quadruplexes (G4s) and i-motifs (iMs), which are involved in the regulation of gene expression. nih.gov

Other Targets: The NF-κB p50 subunit has been identified as a direct target, with molecular docking studies confirming the binding of imidazo[1,2-a]pyridine derivatives to this protein. nih.gov

Analysis of Binding Interactions with Biological Macromolecules

The interaction between this compound derivatives and their biological targets is often characterized by specific binding modes. Molecular docking studies have been instrumental in elucidating these interactions.

For instance, the binding of derivatives to the NF-κB p50 subunit has been computationally modeled. nih.gov In the case of cholinesterase inhibition, docking studies have revealed that the peripheral anionic sites of AChE and the acyl pocket of BChE are the predominant binding sites for these inhibitors. nih.gov

With carbonic anhydrase inhibitors, the orientation of the molecule within the active site is crucial for its inhibitory activity. The presence of a linker between the pyridine (B92270) and triazole rings allows for the positioning of substituents towards the entrance of the active site pocket, stabilized by interactions with specific amino acid residues like Trp5, Asn62, and His64. mdpi.com

The interaction with DNA has also been studied at a molecular level. Some metal complexes with imidazole-based ligands have shown the ability to influence the secondary structure of proteins like bovine serum albumin. rsc.org Circular dichroism and fluorescence quenching experiments have been employed to study these binding events. rsc.org For G-quadruplex and i-motif DNA structures, circular dichroism has been used to screen for compounds that can interact with and affect the thermal stability of these non-canonical DNA arrangements. nih.gov

Interactive Data Table: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Target IC50 Value Cell Line(s)
Compound 9e CLK1 4 nM -
Derivative with 3,4-dichlorophenyl side chain BChE 65 µM -
Compound 13k PI3Kα 1.94 nM HCC827
Imidazo[1,2-a]pyridine derivative (MIA) NF-κB p50 - MDA-MB-231, SKOV3

Computational Approaches in the Research of 3,6 Dichloroimidazo 1,2 a Pyridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of 3,6-dichloroimidazo[1,2-a]pyridine, within the active site of a target protein.

Research on the broader imidazo[1,2-a]pyridine (B132010) class has extensively used molecular docking to elucidate mechanisms of action and guide structural modifications. For instance, derivatives have been docked against a variety of biological targets. Studies have explored the binding of imidazo[1,2-a]pyridine compounds to the active sites of proteins implicated in cancer, infectious diseases, and neurological disorders. rsc.orgnih.govresearchgate.netnih.gov

A notable study focused on 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives as inhibitors of cdc2-like kinase 1 (CLK1), a potential target for autophagy-related diseases. nih.gov One of the most potent compounds identified in this series exhibited an IC50 value of 4 nM against the CLK1 kinase. nih.gov Molecular docking simulations were crucial in understanding how substitutions at the 3 and 6 positions of the imidazo[1,2-a]pyridine core influence binding affinity and selectivity. nih.gov Similarly, docking studies on other 6-substituted derivatives, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines, were instrumental in their development as potent PI3Kα inhibitors for cancer therapy. nih.gov

The anxiolytic drug Alpidem, which contains a 6-chloro-imidazo[1,2-a]pyridine core, was evaluated in silico against proteins associated with Alzheimer's disease. nih.govresearchgate.net The docking results revealed strong binding affinities, suggesting a potential for repurposing this compound. researchgate.net These studies exemplify how docking can predict and rationalize the interactions between chlorinated imidazo[1,2-a]pyridine scaffolds and their protein targets, providing a basis for lead optimization.

Compound ScaffoldTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Imidazo[1,2-a]pyridine-based hybridHuman LTA4H (3U9W)-11.237Not Specified chemmethod.com
Imidazo[1,2-a]pyridine derivativeOxidoreductase-9.207His 222, Tyr 216, Lys 270 researchgate.net
Alpidem (6-chloro derivative)Acetylcholinesterase (4BDT)-9.60Not Specified researchgate.net
Alpidem (6-chloro derivative)GABA-A Receptor (2Z5X)-8.00Not Specified researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the this compound family, QSAR studies are used to predict the activity of unsynthesized analogues, prioritize compounds for synthesis, and understand the structural features critical for potency.

The foundation of QSAR lies in systematic structure-activity relationship (SAR) analysis, which has been crucial in optimizing imidazo[1,2-a]pyridine derivatives. For example, SAR informed the optimization of a hit series for visceral leishmaniasis, leading to improved antiparasitic activity. rsc.org

A comprehensive study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents developed a robust atom-based 3D-QSAR model. researchgate.net This model was built using a training set of 27 compounds and validated with a test set of 11 compounds. The statistical significance of the model demonstrated its predictive power for designing new potent derivatives. researchgate.net Such models can quantitatively predict how modifications, including substitutions like chlorine at the 6-position, will affect the antimycobacterial activity.

QSAR Model ParameterValueSignificanceReference
Training Set (n=27)
Correlation Coefficient (R²)0.9181Indicates a strong fit of the model to the training data. researchgate.net
Standard Deviation (SD)0.3305Measures the dispersion of the data points from the regression line. researchgate.net
F-value85.9Indicates the statistical significance of the model. researchgate.net
Test Set (n=11)
Cross-validation Coeff. (Q²)0.6745Shows good predictive ability of the model for external data. researchgate.net
Root Mean Square Error (RMSE)0.65Measures the average magnitude of the errors in predictions. researchgate.net
Pearson-R0.8427Indicates a strong correlation between predicted and observed activity. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For the this compound scaffold, MD simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking, to understand the role of solvent molecules, and to calculate binding free energies.

In the context of imidazo[1,2-a]pyridine research, MD simulations have been applied to verify the stability of docked complexes. researchgate.net For example, a 1.2-nanosecond MD simulation was performed on an imidazo[1,2-a]pyridine-3-carboxamide analogue docked into its target, pantothenate synthetase. researchgate.net The analysis of the root-mean-square deviation (RMSD) of the protein's backbone atoms showed that the complex remained stable throughout the simulation, validating the docking pose. researchgate.net Such simulations confirm that the compound remains securely bound within the active site, which is a prerequisite for sustained inhibitory action.

Broader studies on related pyridinium (B92312) ionic crystals have also employed MD simulations to investigate rotational dynamics, providing fundamental insights into the behavior of this core structure in different environments. nih.gov These simulations help to understand the intrinsic dynamic properties of the heterocyclic system that are fundamental to its interactions with biological macromolecules. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large compound libraries for novel, structurally diverse molecules with the potential for similar activity—a process known as virtual screening.

This approach has been successfully applied to the imidazo[1,2-a]pyridine scaffold. An innovative collaborative virtual screening project was undertaken to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. rsc.orgnih.gov By probing five proprietary pharmaceutical company libraries, researchers rapidly identified new chemotypes, which improved the antiparasitic activity and selectivity. rsc.orgnih.gov Subsequent hit optimization, guided by the structure-activity relationship from the screening, allowed for a thorough investigation of the pharmacophore, paving the way for further improvements. rsc.org

In other work, a common pharmacophore model was generated for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity. researchgate.net This model defined the key hydrogen bond donors, acceptors, and hydrophobic features required for activity, serving as a blueprint for designing new inhibitors. Virtual screening has also been used to test imidazo[1,2-a]pyrimidine (B1208166) derivatives against key proteins of the SARS-CoV-2 virus, highlighting the broad applicability of this technique for related heterocyclic systems. nih.gov

In Silico ADMET Prediction for Lead Optimization

For a compound to be a successful drug, it must not only be potent against its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, helping to identify and eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues.

This is a critical step in the development of derivatives of this compound. Studies on novel imidazo[1,2-a]pyridine-3-carboxamides designed as anti-tubercular agents included rigorous in silico ADMET analysis. nih.gov The designed compounds were predicted to have zero violations of Lipinski's rules, good bioavailability, and high gastrointestinal absorption. nih.gov Furthermore, crucial toxicity parameters, such as carcinogenicity and cytotoxicity, were predicted to be inactive, marking them as promising candidates for further development. nih.gov

A detailed in silico study of Alpidem, a 6-chloro-imidazo[1,2-a]pyridine derivative, was conducted using online tools like Admetlab. nih.govresearchgate.net These predictions provide a comprehensive profile of the molecule's drug-likeness and potential liabilities. Such analyses are vital for the lead optimization phase, allowing chemists to modify the structure—for instance, by altering substituents on the imidazo[1,2-a]pyridine core—to improve the ADMET profile while maintaining or enhancing potency.

ADMET PropertyPrediction for Imidazo[1,2-a]pyridine DerivativesSignificanceReference
Lipinski's Rule ViolationsPredicted to be zero for designed anti-TB agents.Indicates good drug-likeness and potential for oral bioavailability. nih.gov
Gastrointestinal (GI) AbsorptionPredicted to be high.Suggests the compound is likely to be well-absorbed after oral administration. nih.gov
BioavailabilityPredicted to have good bioavailability scores.Indicates the fraction of an administered dose that reaches systemic circulation. nih.gov
CarcinogenicityPredicted as non-carcinogenic (inactive).Reduces the risk of long-term toxicity, a major reason for drug failure. nih.gov
CytotoxicityPredicted as non-toxic (inactive).Suggests a lower likelihood of causing direct cell damage. nih.gov
Chemical Reactivity (ΔE)4.7951 eV for Alpidem.A low energy gap indicates high chemical reactivity and biological activity. nih.gov

Medicinal Chemistry and Drug Discovery Applications of 3,6 Dichloroimidazo 1,2 a Pyridine

Lead Identification and Optimization Strategies

The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. For derivatives of 3,6-dichloroimidazo[1,2-a]pyridine, several strategies are employed to enhance their therapeutic potential.

Scaffold Hopping and Structural Simplification Approaches

Scaffold hopping is a computational or experimental strategy used to identify novel molecular backbones with similar biological activity to a known active compound. nih.gov This approach has been successfully applied in the development of imidazo[1,2-a]pyridine-based inhibitors. For instance, a scaffold hopping strategy was used to discover new pyridine (B92270) derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. nih.gov This involved replacing a known inhibitor's core structure with the imidazo[1,2-a]pyridine (B132010) scaffold, leading to the identification of novel and potent compounds. nih.gov

Structural simplification, another key strategy, aims to reduce the molecular complexity of a lead compound while retaining or improving its activity. This can lead to compounds with better pharmacokinetic properties and easier synthetic routes.

Fragment-Based Drug Design Considerations

Fragment-based drug design (FBDD) has emerged as a powerful tool for identifying lead compounds. nih.gov This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govwhiterose.ac.uk Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead molecule. nih.gov

The imidazo[1,2-a]pyridine nucleus is an attractive scaffold for FBDD due to its amenability to chemical modification. The "Rule of Three" is a guideline often used in FBDD, which suggests that fragments should have a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors. whiterose.ac.uk The this compound core can be elaborated with various fragments to explore the chemical space around a target's binding site effectively.

Strategies for Enhancing Potency and Selectivity

Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency and selectivity. This often involves systematic modifications of the lead structure and studying the resulting structure-activity relationships (SAR).

For imidazo[1,2-a]pyridine derivatives, this can involve:

Modification of Substituents: Introducing or altering substituents at different positions of the imidazo[1,2-a]pyridine ring can significantly impact biological activity. For example, in the development of c-Met inhibitors, varying the substituents at the C-6, C-7, and C-8 positions of the imidazo[1,2-a]pyridine scaffold led to the identification of potent and selective compounds. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. This was used in the design of c-Met inhibitors, leading to derivatives with enhanced potency. nih.gov

Systematic Modification of Physicochemical Properties: Adjusting properties like lipophilicity and basicity can optimize the pharmacokinetic profile and reduce off-target effects. This approach was successfully used to improve the oral bioavailability and reduce the hERG liability of a series of cannabinoid CB2 receptor agonists. nih.gov

Design and Synthesis of Novel Analogs for Enhanced Bioactivity

The design and synthesis of novel analogs based on the this compound scaffold are central to exploring its therapeutic potential. The versatility of this core structure allows for the creation of diverse chemical libraries for biological screening. nih.gov

A common synthetic route to imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone, a method first described by Tschitschibabin. e3s-conferences.org Modern advancements have introduced milder and more efficient methods, including microwave-assisted synthesis. e3s-conferences.org

Recent research has focused on creating novel imidazo[1,2-a]pyridine derivatives with specific biological targets in mind:

Anticancer Agents: Researchers have designed and synthesized imidazo[1,2-a]pyridine derivatives as covalent inhibitors of KRAS G12C, a mutated protein found in many cancers. rsc.org Others have developed PI3Kα inhibitors by incorporating the imidazo[1,2-a]pyridine scaffold into quinazoline (B50416) derivatives. mdpi.com

Antimycobacterial Agents: Novel imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and shown to have significant activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov

c-Met Inhibitors: A series of imidazo[1,2-a]pyridine derivatives were designed as potent and selective inhibitors of the c-Met receptor tyrosine kinase, which is implicated in tumor growth and metastasis. nih.gov

The synthesis of these analogs often involves multi-step reaction sequences, starting from substituted 2-aminopyridines. For example, the synthesis of certain anticancer derivatives began with the treatment of 2-aminopyridine with 1,3-dichloroacetone. researchgate.net The resulting 2-(chloromethyl)imidazo[1,2-a]pyridine (B1268737) can then be further modified through nitration, coupling, and reduction reactions to yield the final target molecules. researchgate.net

Interactive Table: Bioactive Imidazo[1,2-a]pyridine Analogs

Compound ClassTargetTherapeutic AreaKey Findings
Imidazo[1,2-a]pyridine derivativesKRAS G12CCancerIdentified a lead compound with potent anticancer activity against KRAS G12C-mutated cells. rsc.org
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosisInfectious DiseaseDeveloped compounds with high activity against drug-sensitive and resistant MTB strains. nih.gov
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesPI3KαCancerSynthesized potent PI3Kα inhibitors with significant antitumor effects. mdpi.com
Imidazo[1,2-a]pyridine derivativesc-MetCancerDiscovered a selective c-Met inhibitor with good oral bioavailability and in vivo tumor growth inhibition. nih.gov

Patent Landscape and Academic Review of Intellectual Property Related to this compound

The therapeutic potential of imidazo[1,2-a]pyridine derivatives is reflected in the extensive patent literature. A review of patents reveals a wide range of applications for compounds containing this scaffold.

Patents have been filed for imidazo[1,2-a]pyridine derivatives with applications as:

Gastric Acid Secretion Inhibitors: A patent application describes novel imidazo[1,2-a]pyridine derivatives that are effective in treating diseases caused by excessive gastric acid secretion. google.com

Anxiolytic, Hypnotic, and Anticonvulsant Agents: A US patent covers imidazo[1,2-a]pyridine derivatives with these properties, useful for treating anxiety, sleep disorders, and other neurological conditions. google.com

Anti-tuberculosis Agents: A patent application discloses novel imidazo[1,2-a]pyridine compounds for the treatment and prevention of tuberculosis. google.com

Anticancer Agents: A patent application covers metal complexes of imidazo[1,2-a]pyridine ligands for use in treating various cancers, including breast and colon cancer. google.com

These patents highlight the commercial interest in developing drugs based on the imidazo[1,2-a]pyridine core. The claims in these patents typically cover the general structure of the compounds, methods for their preparation, and their use in treating specific diseases. For example, one patent claims imidazo[1,2-a]pyridines where a substituent 'Y' can be a halogen atom, such as chlorine. google.com

Academic reviews consistently recognize the imidazo[1,2-a]pyridine scaffold as a "privileged" structure in medicinal chemistry, with numerous publications detailing the synthesis and biological evaluation of new derivatives. nih.govnih.govresearchgate.net These reviews often summarize the structure-activity relationships and the therapeutic potential of this class of compounds across various disease areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dichloroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves halogenation and cyclocondensation. For example, regioselective halogenation of imidazo[1,2-a]pyridine precursors using POCl₃ or PCl₅ under reflux (80–120°C) introduces chlorine at the 3- and 6-positions . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Na₂CO₃) significantly affect yield and purity. Optimization via Design of Experiments (DoE) is recommended to balance temperature, stoichiometry, and reaction time .
  • Validation : Confirm regiochemistry via ¹H/¹³C NMR and X-ray crystallography, as halogen positioning impacts reactivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ 110–150 ppm for fused-ring carbons) confirm structural integrity .
  • HPLC-MS : Purity analysis (>98%) using C18 columns with acetonitrile/water gradients; ESI-MS detects [M+H]⁺ ions .
  • XRD : Resolves positional isomerism (e.g., distinguishing 3,6- vs. 6,8-dichloro derivatives) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assays on HeLa or MCF-7 cell lines (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays for GABAₐ or benzodiazepine receptors due to structural homology with zolpidem .

Advanced Research Questions

Q. How do substituent modifications at the 3- and 6-positions influence structure-activity relationships (SAR) in pharmacological applications?

  • SAR Insights :

  • Chlorine at 3-position : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
  • Chlorine at 6-position : Increases metabolic stability by reducing oxidation susceptibility .
  • Comparative Data : Analogues like 6-Bromo-2-methyl derivatives show 3x higher potency against multidrug-resistant TB (MDR-TB) than chloro-substituted variants .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Troubleshooting :

  • Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., 48h incubation for MTT) .
  • Solubility Adjustments : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Q. What mechanistic approaches elucidate the compound’s interaction with mitochondrial benzodiazepine receptors?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding poses with receptor PDB IDs (e.g., 2MRV) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
  • Mitochondrial Isolation : Validate target engagement in rat liver mitochondria via fluorescence polarization .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce phosphate esters at the 2-position, hydrolyzed in vivo to enhance bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
  • Co-Solvents : Use β-cyclodextrin complexes or PEG-400/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloroimidazo[1,2-a]pyridine
Reactant of Route 2
3,6-Dichloroimidazo[1,2-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。